D-Sorbitol-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

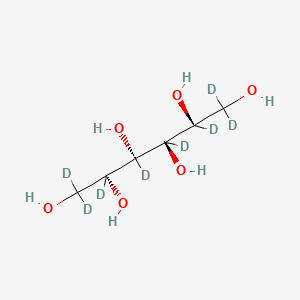

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |

InChI Key |

FBPFZTCFMRRESA-NHQJSRGRSA-N |

Isomeric SMILES |

[2H][C@]([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to High-Purity D-Sorbitol-d8 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity D-Sorbitol-d8, a deuterated form of D-Sorbitol. This isotopically labeled compound is a valuable tool in various scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analysis. This document outlines the commercial availability, key specifications, and the fundamental experimental protocols for the synthesis and quality control of high-purity this compound.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the typical specifications offered by these vendors, providing a comparative overview for procurement.

| Specification | Sigma-Aldrich | MedChemExpress | LGC Standards | CDN Isotopes |

| Product Name | D-Sorbitol-1,1,2,3,4,5,6,6-d8 | This compound | D-Sorbitol-1,1,2,3,4,5,6,6-d8 | D-Sorbitol-1,1,2,3,4,5,6,6-d8 |

| CAS Number | 287962-59-8[1] | 287962-59-8[1] | 287962-59-8 | 287962-59-8[2] |

| Molecular Formula | C₆H₆D₈O₆[1] | C₆H₆D₈O₆ | C₆D₈H₆O₆ | C₆D₈H₆O₆ |

| Molecular Weight | 190.22 | 190.22 | 190.22 | 190.22 |

| Chemical Purity | ≥99% (CP) | 98.0% | min 98% | Information not readily available |

| Isotopic Purity | 98 atom % D | Information not readily available | 99 atom % D | 99 atom % D |

| Physical Form | Solid | Information not readily available | Neat | Information not readily available |

Experimental Protocols

The synthesis and quality control of high-purity this compound are critical to ensure its suitability for demanding research applications. The following sections detail the commonly employed methodologies.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the reduction of D-glucose. This process specifically targets the aldehyde group at the C1 position of D-glucose, reducing it to a primary alcohol. The incorporation of deuterium is accomplished by using a deuterium-donating reagent.

1. Reduction with Sodium Borodeuteride (NaBD₄):

This method is prevalent for laboratory-scale synthesis due to its high efficiency and relative simplicity.

-

Reaction: D-glucose is dissolved in a suitable solvent, typically water or a lower alcohol.

-

Deuterium Incorporation: Sodium borodeuteride (NaBD₄) is added to the solution. The deuteride ions (D⁻) from NaBD₄ attack the carbonyl carbon of the aldehyde group in D-glucose.

-

Work-up: Following the reaction, a standard aqueous work-up is performed to neutralize any excess reagent and isolate the this compound.

-

Purification: The crude product is then purified, commonly through recrystallization, to remove unreacted starting materials and byproducts.

2. Catalytic Hydrogenation with Deuterium Gas (D₂):

For larger-scale production, catalytic hydrogenation using deuterium gas is often the method of choice.

-

Catalyst: A metal catalyst, such as Raney Nickel or Ruthenium on a carbon support, is used to facilitate the reaction.

-

Reaction Conditions: The reaction is carried out in a pressurized vessel under an atmosphere of deuterium gas (D₂). The D-glucose is dissolved in an appropriate solvent, and the catalyst is added.

-

Process Parameters: The efficiency of the deuteration is dependent on factors such as temperature, pressure, reaction time, and catalyst-to-substrate ratio.

-

Purification: After the reaction is complete, the catalyst is filtered off, and the this compound is purified from the reaction mixture, often by crystallization.

Quality Control and Isotopic Purity Analysis

Rigorous quality control is essential to verify the chemical and isotopic purity of this compound. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

1. High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the isotopic distribution and confirming the elemental composition of the synthesized compound.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is utilized. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

-

Data Acquisition: The mass spectrum is acquired over a mass range that includes the expected molecular ion of this compound.

-

Data Analysis: The isotopic purity is determined by analyzing the relative intensities of the peaks corresponding to the unlabeled (d0) and various deuterated isotopologues (d1 through d8). Accurate mass measurements confirm the elemental composition. Corrections for the natural abundance of ¹³C are necessary for precise calculations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information and is used to confirm the position and extent of deuteration.

-

¹H NMR (Proton NMR): The absence or significant reduction of signals corresponding to the protons at the deuterated positions confirms successful labeling.

-

²H NMR (Deuterium NMR): The presence of signals in the deuterium spectrum confirms the incorporation of deuterium and can be used to determine the specific sites of labeling.

-

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and a shift in resonance compared to the unlabeled compound.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and quality control of high-purity this compound.

Caption: Synthetic pathway for high-purity this compound.

Caption: Quality control workflow for this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Natural Abundance of Deuterium in Commercial Sorbitol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of deuterium in commercial sorbitol, a crucial excipient and sugar substitute in the pharmaceutical industry. Understanding the isotopic composition of raw materials is paramount in drug development for ensuring product consistency, tracing origins, and in the context of deuterated drug development. While direct, comprehensive data on deuterium abundance in commercial sorbitol is not extensively published, a robust understanding can be derived from its precursor, glucose. This guide provides a detailed overview of the expected deuterium distribution in sorbitol based on its botanical source, outlines the primary analytical methodologies for its determination, and presents detailed experimental protocols.

The Influence of Photosynthesis on Deuterium Abundance

Sorbitol is commercially produced by the hydrogenation of glucose, which is primarily derived from plant sources such as corn (a C4 plant) and wheat or potatoes (C3 plants). The photosynthetic pathway of the plant source significantly influences the natural abundance and distribution of deuterium in the resulting glucose and, consequently, in the sorbitol produced from it.

Plants utilizing the C4 photosynthetic pathway (e.g., maize, sugarcane) generally exhibit higher deuterium content in their sugars compared to those using the C3 pathway (e.g., sugar beet, wheat, potato). This difference in isotopic signature provides a powerful tool for tracing the botanical origin of sorbitol.

Quantitative Data on Deuterium Abundance in Sorbitol's Precursor: Glucose

Direct quantitative data on the site-specific natural abundance of deuterium in commercial sorbitol is not widely available in peer-reviewed literature. However, the isotopic profile of its precursor, glucose, serves as a reliable proxy. The following tables summarize the site-specific deuterium content in glucose derived from C3 and C4 plants, as determined by Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). The data is presented as the molar fraction of monodeuterated isotopomers (in ppm).

Table 1: Site-Specific Deuterium Abundance in Glucose from C3 Plants (Proxy for Sorbitol)

| Plant Source (C3) | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 (pro-R) | Position 6 (pro-S) |

| Potato | 18.1 | 18.5 | 18.3 | 17.8 | 18.0 | 14.8 | 14.8 |

| Barley | 17.9 | 18.2 | 18.0 | 17.5 | 17.8 | 14.5 | 14.5 |

| Sunflower | 18.0 | 18.4 | 18.1 | 17.6 | 17.9 | 14.6 | 14.6 |

| Wheat | 17.8 | 18.1 | 17.9 | 17.4 | 17.7 | 14.4 | 14.4 |

Data adapted from Zhang et al., Phytochemical Analysis, 1994.

Table 2: Site-Specific Deuterium Abundance in Glucose from C4 Plants (Proxy for Sorbitol)

| Plant Source (C4) | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 (pro-R) | Position 6 (pro-S) |

| Maize (Corn) | 19.5 | 19.8 | 19.6 | 19.2 | 19.4 | 18.8 | 18.8 |

| Sorghum | 19.7 | 20.0 | 19.8 | 19.4 | 19.6 | 19.0 | 19.0 |

Data adapted from Zhang et al., Phytochemical Analysis, 1994.

Experimental Protocols for Deuterium Analysis

The two primary analytical techniques for determining the natural abundance of deuterium in organic molecules like sorbitol are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Deuterium Abundance

IRMS is a highly sensitive technique used to measure the overall deuterium-to-protium (D/H) ratio in a sample.[1] This provides a bulk isotopic signature.

Methodology:

-

Sample Preparation:

-

The sorbitol sample must be thoroughly dried to remove any water, as water contains hydrogen isotopes that would interfere with the measurement. Lyophilization (freeze-drying) is a common method.

-

The dried sample is weighed into a silver or tin capsule. The sample size is typically in the microgram to milligram range.

-

-

Combustion/Pyrolysis:

-

The encapsulated sample is introduced into a high-temperature furnace (elemental analyzer) where it is combusted or pyrolyzed (typically at temperatures exceeding 1400 °C) in the presence of a catalyst.

-

This process quantitatively converts the organically bound hydrogen into hydrogen gas (H₂).

-

-

Gas Chromatography:

-

The resulting gases are passed through a gas chromatography (GC) column to separate the H₂ gas from other combustion products.

-

-

Mass Spectrometry:

-

The purified H₂ gas is then introduced into the ion source of the mass spectrometer.

-

The gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated based on their mass-to-charge ratio (m/z 2 and 3, respectively).

-

The ratio of the ion currents of HD⁺ to H₂⁺ is measured to determine the D/H ratio.

-

-

Data Analysis:

-

The measured D/H ratio is compared to that of a calibrated international standard, Vienna Standard Mean Ocean Water (VSMOW).

-

The results are typically expressed in delta notation (δ²H) in parts per thousand (‰).

-

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that determines the non-statistical distribution of deuterium at specific atomic positions within a molecule.[1] For sugars like sorbitol, direct analysis is challenging due to complex spectra. Therefore, a common approach involves the fermentation of the sugar to ethanol, which preserves the isotopic signature of specific positions.

Methodology:

-

Sample Preparation (Fermentation):

-

A known quantity of the sorbitol sample is dissolved in water.

-

The sorbitol is first converted back to a fermentable sugar like fructose or glucose using an appropriate enzymatic or chemical method.

-

The resulting sugar solution is then fermented to ethanol using a specific yeast strain (e.g., Saccharomyces cerevisiae) under controlled conditions to ensure complete and non-fractionating conversion.

-

-

Distillation:

-

The ethanol is quantitatively distilled from the fermentation mixture to separate it from water and other non-volatile components.

-

-

²H-NMR Spectroscopy:

-

The purified ethanol is dissolved in a suitable NMR solvent. An internal standard with a known deuterium content is added for calibration.

-

The ²H-NMR spectrum is acquired on a high-field NMR spectrometer equipped with a deuterium probe. Long acquisition times are often necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

-

-

Spectral Analysis:

-

The resulting spectrum shows distinct peaks corresponding to the deuterium atoms at the methyl (CH₂D) and methylene (CHDOH) positions of the ethanol molecule.

-

The area of each peak is proportional to the concentration of deuterium at that specific site.

-

-

Quantification of Site-Specific Isotope Ratios:

-

The site-specific isotope ratios, (D/H)I and (D/H)II, are calculated from the integrated peak areas and the known concentration of the internal standard. These ratios reflect the deuterium abundance at different positions in the original sorbitol molecule.

-

Conclusion

While a comprehensive database of the natural deuterium abundance in commercial sorbitol is yet to be established, the isotopic analysis of its precursor, glucose, provides a strong and reliable framework for understanding its isotopic signature. The distinct deuterium profiles of sorbitol derived from C3 and C4 plants, discernible through IRMS and SNIF-NMR, offer a valuable tool for raw material verification and traceability in the pharmaceutical industry. The detailed experimental protocols provided herein serve as a guide for researchers and scientists to implement these powerful analytical techniques for the isotopic characterization of sorbitol and other sugar alcohols. This knowledge is not only crucial for quality control but also forms a fundamental basis for the development of next-generation deuterated pharmaceuticals.

References

A Comprehensive Technical Guide to the Physical Characteristics of D-Sorbitol-d8 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of D-Sorbitol-d8 powder, a deuterated form of D-Sorbitol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard, tracer, or in other research applications.

Chemical Identity and General Properties

This compound is a stable, isotopically labeled form of D-Sorbitol, a six-carbon sugar alcohol. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Below is a summary of its fundamental chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | (2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol | [1] |

| Synonyms | D-Glucitol-d8, Sorbitol-d8 | [2] |

| Molecular Formula | C₆H₆D₈O₆ | [2] |

| Molecular Weight | 190.22 g/mol | [1][2] |

| CAS Number | 287962-59-8 | |

| Appearance | White to off-white solid/powder | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% |

Thermodynamic Properties

Precise thermodynamic data for this compound is not extensively documented. However, the physical properties are expected to be very similar to that of its non-deuterated counterpart, D-Sorbitol. It is important to note that the melting point of sorbitol can vary depending on its polymorphic form.

| Property | Value (for D-Sorbitol) | Reference |

| Melting Point | 94 - 98 °C | |

| Boiling Point | 295 °C at 3.5 mmHg |

Solubility Profile

The solubility of this compound has been determined in key solvents relevant to laboratory and pharmaceutical applications.

| Solvent | Solubility | Reference |

| Water | 100 mg/mL (525.71 mM); may require ultrasonic treatment | |

| DMSO | 100 mg/mL (525.71 mM); may require ultrasonic treatment |

For non-deuterated D-Sorbitol, it is described as very soluble in water and sparingly soluble in ethanol. A study on D-sorbitol solubility in various organic solvents showed that its solubility increases with temperature.

Experimental Protocols

This section details the methodologies for determining the key physical characteristics of this compound powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty sealed aluminum pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a controlled rate (e.g., 10 °C/min) over a defined temperature range that includes the expected melting point.

-

Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak.

Characterization by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a powerful technique for characterizing the crystalline nature of a solid material. It can be used to identify the polymorphic form of this compound.

Methodology:

-

Sample Preparation: A sufficient amount of this compound powder is gently packed into a sample holder to ensure a flat, level surface.

-

Instrument Setup: The PXRD instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Collection: The sample is irradiated with the X-ray beam over a specific range of 2θ angles. The detector measures the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystalline structure.

Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a compound in a specific solvent.

Methodology:

-

Equilibrium Saturation: An excess amount of this compound powder is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (i.e., the solution is saturated).

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known volume or weight of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated to dryness under controlled conditions (e.g., in a vacuum oven).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is calculated by subtracting the initial weight of the container.

-

Solubility Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Conclusion

This technical guide summarizes the key physical characteristics of this compound powder, providing valuable data for its application in research and development. While specific thermodynamic data for the deuterated form is limited, the properties of D-Sorbitol serve as a reliable reference. The detailed experimental protocols offer a foundation for in-house characterization and quality control.

References

D-Sorbitol and D-Sorbitol-d8: A Technical Guide to Their Core Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key distinctions between D-Sorbitol and its deuterated analog, D-Sorbitol-d8. It provides a comprehensive overview of their physicochemical properties, analytical applications, and roles in metabolic pathways, tailored for professionals in research and drug development.

Core Physicochemical Differences

The primary distinction between D-Sorbitol and this compound lies in the isotopic substitution of hydrogen atoms with deuterium. In this compound, eight hydrogen atoms are replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight for this compound compared to D-Sorbitol, a crucial feature for its application in mass spectrometry-based analytical methods. While other physical properties are largely similar, this mass difference is the cornerstone of its utility in quantitative analysis.

Quantitative Data Summary

| Property | D-Sorbitol | This compound |

| Molecular Formula | C₆H₁₄O₆ | C₆H₆D₈O₆[1] |

| Molecular Weight | 182.17 g/mol [2][3][4] | 190.22 g/mol [5] |

| Appearance | White crystalline powder | - |

| Melting Point | 94 - 98 °C to 110-112 °C | Not explicitly stated in search results |

| Solubility in Water | Very soluble | - |

The Role of this compound in Quantitative Analysis

This compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the accurate quantification of D-Sorbitol in complex biological matrices. Its chemical behavior is nearly identical to that of D-Sorbitol, allowing it to co-elute during chromatographic separation and undergo similar ionization in a mass spectrometer. However, its distinct mass-to-charge ratio (m/z) allows for its differentiation from the unlabeled analyte.

Experimental Protocol: Quantification of D-Sorbitol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of D-Sorbitol in human plasma.

1. Materials and Reagents:

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Sorbitol and this compound in a 50:50 (v/v) methanol:water mixture.

-

Working Standard Solutions: Serially dilute the D-Sorbitol stock solution with a 50:50 (v/v) acetonitrile:water mixture to create a series of calibration standards at desired concentrations.

-

Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (or calibration standard), add a fixed volume of the this compound internal standard working solution.

-

Add 200-400 µL of ice-cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of the polar analytes.

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode and monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both D-Sorbitol and this compound.

5. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of the calibration standards.

-

Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for D-Sorbitol quantification.

The Sorbitol (Polyol) Metabolic Pathway

D-Sorbitol is a key intermediate in the polyol pathway, a two-step metabolic process that converts glucose to fructose. This pathway is particularly significant in tissues that do not have high levels of the enzyme sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells. Under hyperglycemic conditions, the increased flux through this pathway can lead to the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications.

The two primary enzymes involved in this pathway are:

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

-

Sorbitol Dehydrogenase: This enzyme subsequently oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.

Sorbitol Metabolic Pathway Diagram

Caption: The Sorbitol (Polyol) Metabolic Pathway.

Conclusion

D-Sorbitol and its deuterated counterpart, this compound, are chemically similar yet functionally distinct molecules crucial for research and development. While D-Sorbitol is a key metabolite, this compound's primary role is as an indispensable tool for accurate and precise quantitative analysis. Understanding their differences and applications is fundamental for researchers studying metabolic diseases and developing pharmaceutical formulations. The methodologies and pathways detailed in this guide provide a solid foundation for professionals working with these compounds.

References

CAS number and molecular formula for D-Sorbitol-d8.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on D-Sorbitol-d8, a deuterated form of D-Sorbitol. The inclusion of deuterium atoms makes it a valuable tool in various research and analytical applications, particularly as an internal standard in mass spectrometry-based quantification of D-Sorbitol.

Core Chemical Data

The fundamental chemical identifiers for this compound are summarized below. This data is critical for substance identification, procurement, and experimental design.

| Parameter | Value | References |

| CAS Number | 287962-59-8 | [1][2][3][4] |

| Molecular Formula | C₆H₆D₈O₆ | |

| Molecular Weight | 190.22 g/mol | |

| Synonyms | Sorbitol-d8, D-Glucitol-d8 |

Experimental Applications and Workflow

This compound is predominantly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of D-Sorbitol in biological matrices. Its chemical properties are nearly identical to D-Sorbitol, ensuring similar behavior during sample preparation and analysis, while its increased mass allows for clear differentiation by the mass spectrometer.

A typical experimental workflow for the quantification of D-Sorbitol in a biological sample using this compound as an internal standard is outlined below.

Experimental Protocol: Quantification of D-Sorbitol in Plasma

The following is a generalized protocol illustrating the use of this compound in a quantitative assay. Researchers should optimize specific parameters for their instrumentation and matrix.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of D-Sorbitol and this compound (internal standard, IS) in a suitable solvent (e.g., 50:50 methanol:water).

-

Create a series of calibration standards by spiking blank plasma with known concentrations of D-Sorbitol.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of each sample, add 10 µL of the this compound internal standard working solution. Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5 µL) of the prepared supernatant onto an LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., HILIC or C18) to achieve chromatographic separation of D-Sorbitol from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Monitor a specific precursor-to-product ion transition for D-Sorbitol.

-

Monitor a specific precursor-to-product ion transition for this compound.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the D-Sorbitol and this compound MRM transitions.

-

Calculate the peak area ratio of D-Sorbitol to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of D-Sorbitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

The Role of D-Sorbitol-d8 in Advancing Food Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of D-Sorbitol-d8 in the field of food science. Primarily utilized as a stable isotope-labeled internal standard, this compound is instrumental in the accurate quantification of sorbitol in various food matrices. This guide will detail the experimental protocols for its use, present relevant quantitative data, and visualize the analytical workflows, offering a comprehensive resource for professionals in the field.

Core Application: Isotope Dilution Mass Spectrometry

The principal application of this compound in food science is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy. By introducing a known amount of this compound into a sample, any variations in sample preparation and analysis that might affect the native sorbitol will also affect the deuterated standard in the same manner. This allows for reliable correction of analytical errors, leading to highly accurate quantification of sorbitol content in complex food matrices.

Stable isotope dilution analysis with this compound is particularly crucial for:

-

Quality Control: Ensuring the sorbitol content in "sugar-free" or "low-calorie" products complies with labeling and regulatory standards.

-

Food Authenticity: Detecting adulteration in food products, such as the undeclared addition of sorbitol to fruit juices or honey.

-

Nutritional Analysis: Accurately determining the sorbitol content in natural and processed foods for dietary assessments.

-

Process Optimization: Monitoring sorbitol levels during food processing to understand its stability and transformation.

Quantitative Data Presentation

The following tables summarize representative quantitative data relevant to the analysis of sorbitol in food matrices using a stable isotope dilution approach.

Table 1: Method Validation Parameters for Sorbitol Analysis using a Deuterated Internal Standard

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Recovery | 95% - 105% |

| Precision (RSD) | < 5% |

This table presents typical validation parameters for an LC-MS/MS method for the quantification of sorbitol using a deuterated internal standard. Actual values may vary depending on the specific matrix and instrumentation.

Table 2: Sorbitol Content in Commercial Fruit Juice Samples [1]

| Fruit Juice Sample | Reported Sorbitol Concentration (mg/L) |

| Mashed Lychees | 162 |

| Mixed Fruit Juice | 721 |

| Prune Juice | 179 |

This table shows the concentration of sorbitol determined in various fruit juice samples using a validated chromatographic method.[1] While the original study may not have used this compound, this data is representative of the quantitative results that can be obtained using an isotope dilution method with the deuterated standard.

Experimental Protocols

This section provides a detailed methodology for the quantification of sorbitol in a food matrix (e.g., fruit juice) using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Formic acid (LC-MS grade)

-

Syringe filters (0.22 µm)

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of D-Sorbitol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the D-Sorbitol stock solution with a 50:50 (v/v) methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in 50:50 (v/v) methanol:water.

-

Sample Preparation:

-

Homogenize the food sample if it is solid.

-

Accurately weigh 1 g of the homogenized sample (or pipette 1 mL of a liquid sample) into a centrifuge tube.

-

Add a known volume of the this compound internal standard spiking solution.

-

Add 5 mL of methanol to precipitate proteins and extract sorbitol.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like sorbitol.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase B and gradually increasing the percentage of mobile phase A to elute the polar analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

D-Sorbitol: Precursor ion [M-H]⁻ → Product ion (specific fragment)

-

This compound: Precursor ion [M+d8-H]⁻ → Product ion (specific fragment)

-

-

Note: The specific m/z values for the precursor and product ions should be optimized based on the instrument used.

-

Data Analysis

-

Integrate the peak areas for both D-Sorbitol and this compound in the chromatograms.

-

Calculate the peak area ratio of D-Sorbitol to this compound for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Sorbitol standards.

-

Determine the concentration of sorbitol in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in food science.

Caption: Experimental workflow for sorbitol quantification.

Caption: Logic of using this compound as an internal standard.

References

The Role of Deuterated Sorbitol (D-Sorbitol-d8) in Elucidating Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of D-Sorbitol-d8 and other isotopically labeled sorbitol analogues in advancing our understanding of diabetic complications. Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic disturbances, with the polyol pathway emerging as a significant contributor to the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts. The accurate quantification of sorbitol and the measurement of metabolic flux through this pathway are paramount for developing effective therapeutic interventions. Stable isotope-labeled D-Sorbitol, particularly this compound, serves as an indispensable tool for researchers in this field, enabling precise and reliable analysis.

The Polyol Pathway and Its Implication in Diabetic Complications

Under normoglycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway.[1] This pathway consists of two primary enzymatic reactions:

-

Aldose Reductase: Glucose is reduced to sorbitol by aldose reductase, with NADPH serving as a cofactor.

-

Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, utilizing NAD+ as a cofactor.[2]

The overactivation of the polyol pathway in diabetes leads to several detrimental cellular consequences:

-

Sorbitol Accumulation: Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, creating osmotic stress that can lead to cellular damage.[1]

-

Increased Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the antioxidant glutathione. This depletion impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress.

-

Redox Imbalance: The conversion of sorbitol to fructose generates NADH, altering the NADH/NAD+ ratio. This redox imbalance can disrupt mitochondrial function and further contribute to oxidative stress.

These pathological changes are strongly implicated in the development of long-term diabetic complications. Therefore, the ability to accurately measure sorbitol levels and the rate of its metabolism is crucial for both basic research and clinical studies.

This compound as an Internal Standard for Accurate Quantification

The quantification of endogenous sorbitol in complex biological matrices such as plasma, serum, and tissue homogenates presents analytical challenges due to the presence of interfering substances. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of small molecules in such samples.[3] this compound, a stable isotope-labeled version of sorbitol, is an ideal internal standard for this purpose.

The principle of using this compound as an internal standard lies in its near-identical physicochemical properties to the endogenous, unlabeled sorbitol. It co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is distinguishable from the native analyte by the mass spectrometer. By adding a known amount of this compound to a sample prior to processing, any loss of the analyte during sample preparation or variations in instrument response can be corrected for by measuring the ratio of the signal from the endogenous sorbitol to that of the this compound internal standard.[4] This ensures high accuracy and precision in the final concentration measurement.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating sorbitol levels in diabetic subjects compared to healthy controls. These studies often employ isotope dilution mass spectrometry with deuterated internal standards for accurate measurements.

Table 1: Fasting Serum Sorbitol and Fructose Concentrations in Type 2 Diabetic (T2DM) Patients and Healthy Volunteers (HV)

| Analyte | Group | Concentration (mg/L, mean ± SD) | p-value |

| Sorbitol | T2DM (n=14) | 0.280 ± 0.163 | 0.02 |

| HV (n=13) | 0.164 ± 0.044 | ||

| Fructose | T2DM (n=14) | 1.48 ± 0.49 | 0.61 |

| HV (n=13) | 1.39 ± 0.38 |

Table 2: Postprandial Serum Sorbitol and Fructose Concentrations

| Analyte | Group | Concentration (mg/L, mean ± SD) | p-value |

| Sorbitol | T2DM (n=14) | 0.294 ± 0.064 | <0.0001 |

| HV (n=13) | 0.181 ± 0.040 | ||

| Fructose | T2DM (n=14) | 9.13 ± 2.29 | 0.23 |

| HV (n=13) | 7.98 ± 2.55 |

Table 3: Red Blood Cell and Plasma Sorbitol Concentrations in Diabetic Patients and Controls

| Sample | Group | Sorbitol Concentration (nmol/mL, mean ± SD) | p-value |

| Red Blood Cells (hemolyzed) | Diabetics (n=30) | 21.5 ± 5 | <0.001 |

| Controls (n=42) | 12.2 ± 4 | ||

| Red Blood Cells (non-hemolyzed) | Diabetics (n=30) | 13.9 ± 3 | <0.001 |

| Controls (n=42) | 8.1 ± 3 | ||

| Plasma | Diabetics (n=30) | 8.4 ± 3 | <0.001 |

| Controls (n=42) | 5.2 ± 1 |

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate quantification of sorbitol. The following are generalized protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Protocol 1: Quantification of Sorbitol in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of sorbitol in biological fluids.

1. Materials and Reagents:

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Human plasma samples

2. Standard and Internal Standard Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of D-Sorbitol and this compound in ultrapure water.

-

Working Standard Solutions: Serially dilute the D-Sorbitol stock solution to create a series of calibration standards at desired concentrations.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube.

-

Add 200 µL of cold methanol to precipitate proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred for separating polar compounds like sorbitol.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

D-Sorbitol: Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard. The exact product ion may vary depending on the labeling pattern and should be optimized.

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of D-Sorbitol to this compound against the concentration of the calibration standards.

-

Use linear regression with a weighting factor (e.g., 1/x²) for the calibration curve.

-

Determine the concentration of sorbitol in the unknown samples from the calibration curve.

Protocol 2: Quantification of Sorbitol in Tissues by GC-MS

This protocol involves derivatization to make the polar sorbitol molecule volatile for GC analysis.

1. Materials and Reagents:

-

D-Sorbitol (analytical standard)

-

¹³C₆-Sorbitol (internal standard, this compound can also be used)

-

Homogenization buffer (e.g., 80% methanol)

-

Pyridine

-

Methoxyamine hydrochloride

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

2. Sample Preparation and Derivatization:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Add ice-cold homogenization buffer and the ¹³C₆-sorbitol internal standard.

-

Homogenize the tissue.

-

Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness.

-

Derivatization (Silylation):

-

To the dried extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride and incubate.

-

Add 50 µL of MSTFA and incubate to form the trimethylsilyl (TMS) derivatives.

-

3. GC-MS Analysis:

-

Gas Chromatography (GC):

-

Column: A non-polar column such as a DB-5ms.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient to separate the derivatized analytes.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatives of sorbitol and the internal standard.

-

4. Data Analysis:

-

Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

This compound in Metabolic Flux Analysis

Beyond its use as an internal standard, this compound can be employed as a metabolic tracer to study the flux through the polyol pathway. In this experimental setup, cells or tissues are incubated with D-Sorbitol-d4 (a deuterated form of sorbitol). The rate of appearance of its downstream metabolite, deuterated fructose (fructose-d4), is then measured over time using LC-MS/MS. This provides a direct measure of the activity of sorbitol dehydrogenase, the second enzyme in the polyol pathway. By comparing the metabolic flux in cells cultured in normal versus high glucose conditions, researchers can gain insights into how hyperglycemia alters the dynamics of this pathway.

Mandatory Visualizations

Signaling Pathway

Caption: The Polyol Pathway and its role in diabetic complications.

Experimental Workflow

Caption: Workflow for sorbitol quantification using this compound.

Logical Relationship

Caption: Metabolic flux analysis of the polyol pathway using D-Sorbitol-d4.

References

- 1. Elevated Serum Sorbitol and not Fructose in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sorbitol concentration in the plasma and erythrocytes of diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sorbitol Concentration in the Plasma and Erythrocytes of Diabetic Subjects | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Stability and Recommended Storage of D-Sorbitol-d8

For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated compounds like D-Sorbitol-d8 is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies on the deuterated form, this guide draws upon data from its non-deuterated counterpart, D-Sorbitol. The inherent stability of the carbon-deuterium bond suggests that this compound will exhibit comparable, if not enhanced, stability to D-Sorbitol.

D-Sorbitol, a polyol or sugar alcohol, is recognized for its high degree of chemical and physical stability.[1] It is a hygroscopic, white crystalline powder that is stable under normal temperatures and pressures.[1] The primary considerations for its storage and handling revolve around its sensitivity to moisture and incompatibility with strong oxidizing agents.[1]

Recommended Storage Conditions for this compound (Solid)

To maintain the quality and integrity of solid this compound, adherence to appropriate storage procedures is crucial. The following table summarizes the key parameters based on available data for D-Sorbitol.

| Parameter | Recommendation | Rationale & Details |

| Temperature | Store in a cool, dry place; below 30°C is often cited.[1][2] Some sources recommend 15–25 °C. | D-Sorbitol is stable to heat and melts without decomposition. Storing at elevated temperatures is generally not a concern for chemical stability, but a cool environment helps to minimize any potential long-term degradation and is good practice for chemical storage. |

| Humidity | Store in a dry environment, protected from moisture. | D-Sorbitol is hygroscopic, meaning it readily absorbs moisture from the air. |

| Light | Store away from bright light. | While D-Sorbitol is generally stable, protecting it from light is a standard precautionary measure for all chemicals to prevent any potential light-induced degradation over long-term storage. |

| Container | Store in a tightly closed container. | A tightly sealed container is essential to protect the compound from atmospheric moisture due to its hygroscopic nature. |

| Incompatibilities | Avoid strong oxidizing agents. | As a polyol with multiple hydroxyl groups, D-Sorbitol can react violently with strong oxidizing agents. |

| Shelf Life | A shelf life of 48 months has been noted for D-Sorbitol when stored under recommended conditions. This compound is expected to have a comparable shelf life. | With proper storage, D-Sorbitol is a very stable compound. |

Recommended Storage Conditions for this compound (In Solution)

When this compound is in solution, the storage conditions are more stringent to prevent degradation and microbial contamination.

| Parameter | Recommendation | Rationale & Details |

| Temperature | -20°C for short-term storage (up to 1 month). -80°C for long-term storage (up to 6 months). | Lower temperatures slow down potential degradation reactions in solution. |

| Solvent | If water is used as the solvent for a stock solution, it is recommended to dilute it to the working solution and then filter and sterilize it with a 0.22 μm filter before use. | This prevents microbial growth in the aqueous solution. |

Stability Profile

This compound is a stable compound under recommended storage and handling conditions.

-

Thermal Stability : D-Sorbitol shows degradation starting at 200 °C. It is stable at temperatures used in processes like hot-melt extrusion (HME) and 3D printing (e.g., 80 °C).

-

Chemical Stability : The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. Hazardous polymerization will not occur. It is, however, incompatible with strong oxidizing agents, with which it can react violently.

Experimental Protocols

General Stability Testing Workflow

Caption: A general workflow for the stability testing of this compound.

Methodologies for Key Experiments:

-

Thermogravimetric Analysis (TGA): To determine the thermal degradation profile, TGA can be performed. A sample of this compound would be heated at a constant rate in a controlled atmosphere (e.g., nitrogen) from ambient temperature to a temperature beyond its degradation point (e.g., 300 °C). The mass loss as a function of temperature would be recorded to identify the onset of degradation.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any degradation products, a stability-indicating HPLC method would be developed and validated. Samples stored under various conditions would be analyzed at specific time points. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

-

Karl Fischer Titration: Due to its hygroscopic nature, the water content of this compound should be monitored over time, especially under high-humidity conditions. Karl Fischer titration is the standard method for quantifying water content in solid samples.

Factors Influencing this compound Stability

The following diagram illustrates the logical relationships between key environmental factors and the recommended storage practices to ensure the stability of this compound.

References

A Technical Guide to Deuterium Labeling in D-Sorbitol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the deuterium labeling positions in D-Sorbitol-d8, a crucial isotopically labeled sugar alcohol. Utilized extensively as an internal standard for quantitative analysis and as a tracer in metabolic research, a precise understanding of its deuterium profile is paramount for accurate experimental design and data interpretation.

Deuterium Labeling Profile of this compound

This compound, also known systematically as (2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol, is a stable isotope-labeled version of D-Sorbitol where eight hydrogen atoms have been replaced by deuterium.[1] The labeling is not uniformly distributed across all possible positions. Instead, deuterium atoms are strategically located on the carbon backbone of the molecule.

The established labeling pattern indicates that deuterium atoms are present on all six carbon atoms of the sorbitol backbone.[1] Specifically, the terminal carbons, C1 and C6, are each labeled with two deuterium atoms, while the internal carbons, C2 through C5, are each labeled with a single deuterium atom.[1]

Table 1: Summary of Deuterium Labeling Positions in this compound

| Carbon Position | Number of Deuterium Atoms |

| C1 | 2 |

| C2 | 1 |

| C3 | 1 |

| C4 | 1 |

| C5 | 1 |

| C6 | 2 |

| Total | 8 |

This specific arrangement results in the molecular formula C₆H₆D₈O₆.[2] Commercial suppliers of this compound typically guarantee a high isotopic purity, often 98 atom % D or greater.[3]

Structural Confirmation and Visualization

The precise placement of the eight deuterium atoms on the D-Sorbitol backbone is a critical quality attribute, confirmed through analytical techniques. The following diagram illustrates the confirmed structure of this compound.

Figure 1. Chemical structure of this compound with deuterium (D) labeling at all carbon positions.

Experimental Protocols for Isotopic Distribution Analysis

The synthesis and confirmation of the deuterium labeling pattern in this compound involve a multi-step process, beginning with the reduction of D-glucose and culminating in rigorous analytical verification.

3.1. Synthesis Overview

D-Sorbitol is commercially produced via the catalytic hydrogenation of D-glucose, where the aldehyde group of glucose is reduced to a primary alcohol group. For the synthesis of this compound, a similar process is employed using a deuterium source.

3.2. Analytical Confirmation Workflow

Confirmation of the isotopic labeling and purity is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

Methodological & Application

Application Note: Quantitative Analysis of D-Sorbitol in Human Plasma by LC-MS/MS Using D-Sorbitol-d8 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway and is implicated in various physiological and pathological processes, including diabetic complications.[1] Accurate and reliable quantification of D-Sorbitol in biological matrices is crucial for understanding its role in disease and for the development of therapeutic interventions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the analysis of small molecules like sorbitol.[1][2] The use of a stable isotope-labeled internal standard, such as D-Sorbitol-d8, is essential to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results.[1]

This application note provides a detailed protocol for the quantification of D-Sorbitol in human plasma using this compound as an internal standard. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of these polar compounds, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

Experimental Protocols

Materials and Reagents

-

D-Sorbitol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Preparation of Solutions

-

D-Sorbitol Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Sorbitol and dissolve it in 10 mL of a 50:50 (v/v) methanol:water mixture.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) methanol:water mixture.

-

D-Sorbitol Working Standards: Prepare a series of working standards by serially diluting the D-Sorbitol stock solution with a 50:50 (v/v) acetonitrile:water mixture to achieve the desired concentration range for the calibration curve (e.g., 0.1 µg/mL to 100 µg/mL).

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) acetonitrile:water mixture to a final concentration of 10 µg/mL.

Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and briefly vortex.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of water to the supernatant and vortex to mix.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of D-Sorbitol and this compound are achieved using a HILIC column coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | HILIC Column (e.g., Asahipak NH2P-50 4E, 4.6 x 250 mm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 9.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 25% Mobile Phase A, 75% Mobile Phase B |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 12-20 minutes |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Spray Voltage | -4500 V |

| Temperature | 650°C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 65 psi |

| Ion Source Gas 2 | 60 psi |

Multiple Reaction Monitoring (MRM) Transitions:

The precursor ion for sorbitol in negative mode is the deprotonated molecule [M-H]⁻.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| D-Sorbitol | 181.1 | To be optimized |

| This compound | 189.1 | To be optimized |

Note: The exact product ions should be determined by infusing the individual standard solutions and optimizing the collision energy.

Data Analysis and Quantification

The concentration of D-Sorbitol in the plasma samples is determined by using the peak area ratio of D-Sorbitol to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used to fit the data.

Method Validation

The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.

Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy | Within ±15% (±20% for LLOQ) of the nominal concentration |

| Precision (%CV) | ≤15% (≤20% for LLOQ) |

Visualizations

Caption: Experimental workflow for the quantification of D-Sorbitol.

Caption: Logical flow of the LC-MS/MS analysis.

References

Application Notes and Protocols for D-Sorbitol-d8 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as D-Sorbitol-d8, provides a means to trace the fate of atoms through metabolic pathways, offering a dynamic view of cellular metabolism. D-Sorbitol, a six-carbon sugar alcohol, is a key intermediate in the polyol pathway. Under normal physiological conditions, this pathway is minimally active in most tissues. However, in hyperglycemic states, as seen in diabetes mellitus, the flux through the polyol pathway can increase significantly.[1][2] This heightened activity, leading to the accumulation of sorbitol and fructose, has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.[1][2]

This compound is a deuterated form of D-Sorbitol, making it an excellent tracer for metabolic flux analysis.[1] Its use in conjunction with mass spectrometry allows for the differentiation of the tracer and its downstream metabolites from their endogenous, unlabeled counterparts. This enables the precise quantification of metabolic flux through the sorbitol dehydrogenase-catalyzed step of the polyol pathway, providing valuable insights into the regulation and dysregulation of this pathway in various physiological and pathological conditions. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis.

Data Presentation

The quantitative data derived from this compound tracer studies are typically presented to show the isotopic enrichment of downstream metabolites over time. This data can be used to calculate the rate of appearance of the labeled metabolite, which reflects the metabolic flux. Below are examples of how to structure such data.

(Note: The following data are for illustrative purposes only and represent typical results that might be obtained in a cell culture experiment comparing normal and high glucose conditions.)

Table 1: Mass Spectrometry Parameters for this compound and Labeled Fructose

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 189.1 | 95.1 | Specific transitions should be optimized on the instrument used. |

| Fructose-d8 | 187.1 | 89.1 | Specific transitions should be optimized on the instrument used. |

| D-Sorbitol (unlabeled) | 181.1 | 91.1 | For monitoring endogenous levels. |

| Fructose (unlabeled) | 179.1 | 89.1 | For monitoring endogenous levels. |

Table 2: Illustrative Isotopic Enrichment of Fructose in Cells Cultured Under Normal vs. High Glucose Conditions after this compound Tracing

| Time Point (hours) | Fractional Enrichment of Fructose-d8 (%) - Normal Glucose (5.5 mM) | Fractional Enrichment of Fructose-d8 (%) - High Glucose (25 mM) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 2.5 ± 0.3 | 8.1 ± 0.7 |

| 2 | 4.8 ± 0.5 | 15.2 ± 1.1 |

| 4 | 8.9 ± 0.9 | 28.5 ± 2.0 |

| 8 | 15.3 ± 1.4 | 45.3 ± 3.5 |

| 12 | 20.1 ± 1.8 | 58.7 ± 4.2 |

| 24 | 28.4 ± 2.5 | 70.2 ± 5.1 |

Fractional Enrichment is calculated as: [Labeled Fructose] / ([Labeled Fructose] + [Unlabeled Fructose]) * 100. Data are represented as mean ± standard deviation.

Table 3: Calculated Metabolic Flux from D-Sorbitol to Fructose

| Condition | Metabolic Flux (nmol/mg protein/hour) |

| Normal Glucose (5.5 mM) | 1.2 ± 0.1 |

| High Glucose (25 mM) | 4.5 ± 0.4 |

Metabolic flux is calculated from the initial rate of appearance of labeled fructose, derived from the data in Table 2.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo metabolic flux analysis using this compound.

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol describes the use of this compound to trace the polyol pathway in a cell culture model, for instance, comparing normoglycemic and hyperglycemic conditions.

1. Cell Culture and Isotope Labeling:

a. Culture cells of interest (e.g., human retinal pigment epithelial cells, ARPE-19) to approximately 80-90% confluency in a suitable plate format (e.g., 6-well plates).

b. To model hyperglycemic conditions, incubate one set of cells in a high glucose medium (e.g., 25 mM D-glucose) and a control set in a normal glucose medium (e.g., 5.5 mM D-glucose) for 48-72 hours.

c. Prepare a labeling medium by supplementing the respective normal or high glucose medium with a known concentration of this compound (e.g., 100 µM).

d. Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the this compound labeling medium.

e. Incubate the cells for a predetermined time course (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the progression of metabolite labeling.

2. Metabolite Extraction:

a. To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.

b. Immediately add 600 µL of ice-cold (-80°C) methanol to each well.

c. Place the plate on dry ice and use a cell scraper to detach the cells into the methanol.

d. Transfer the cell extract (methanol and cell debris) into a microcentrifuge tube.

e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

f. Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.

3. Sample Analysis by LC-MS/MS:

a. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

b. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

c. Analyze the samples using an LC-MS/MS system. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like sorbitol and fructose.

d. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, unlabeled sorbitol, fructose-d8, and unlabeled fructose based on their specific precursor and product ion masses (see Table 1 for examples).

Protocol 2: In Vivo Metabolic Flux Analysis in a Rodent Model

This protocol provides a general framework for tracing the in vivo metabolism of this compound in a rodent model.

1. Animal Preparation and Dosing:

a. Acclimate animals (e.g., mice or rats) to the experimental conditions. For studies of diabetic complications, a diabetic animal model (e.g., streptozotocin-induced) and a non-diabetic control group are typically used.

b. Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline).

c. Administer the this compound solution to the animals via an appropriate route, such as intravenous (IV) injection or oral gavage. The dose and route will depend on the specific research question.

2. Sample Collection:

a. Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via a suitable method (e.g., tail vein sampling).

b. Process the blood to obtain plasma or serum and immediately store the samples at -80°C.

c. At the final time point, euthanize the animal and rapidly excise target tissues (e.g., lens, sciatic nerve, kidney).

d. Immediately freeze the tissues in liquid nitrogen to halt metabolic activity and store them at -80°C until extraction.

3. Metabolite Extraction from Tissues and Plasma:

a. For tissues, weigh the frozen sample and homogenize it in an ice-cold extraction solvent (e.g., 80% methanol) using a bead beater or other suitable homogenizer.

b. For plasma/serum, thaw the samples on ice. To 50 µL of the sample, add 200 µL of ice-cold methanol to precipitate proteins.

c. Centrifuge the homogenate or plasma mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

d. Collect the supernatant containing the metabolites for LC-MS/MS analysis.

4. Sample Analysis:

a. Follow the sample analysis steps (3a-3d) as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Polyol Pathway indicating the conversion of glucose to fructose via sorbitol.

Caption: General experimental workflow for this compound metabolic flux analysis.

References

Application of D-Sorbitol-d8 in NMR Spectroscopy for Enhanced Protein Stabilization and Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structure and dynamics of proteins at an atomic level. A critical prerequisite for successful NMR analysis is the maintenance of protein stability and solubility at high concentrations over extended periods. D-Sorbitol, a naturally occurring sugar alcohol, is widely recognized as an effective protein-stabilizing agent, preventing aggregation and maintaining the native protein fold. However, its application in proton (¹H) NMR is hampered by the overwhelming signals from its own hydrogen atoms, which can obscure the signals of the protein under investigation.

To circumvent this challenge, the use of perdeuterated D-Sorbitol (D-Sorbitol-d8) has emerged as a crucial strategy. In this compound, all eight non-exchangeable protons are replaced with deuterium atoms. Since deuterium nuclei resonate at a different frequency from protons, this compound is effectively "invisible" in ¹H NMR spectra, allowing for the collection of clean, high-resolution data of the target protein. This application note provides detailed protocols and data on the use of this compound for protein stabilization in NMR spectroscopy.

Core Applications

The use of this compound as a co-solvent in NMR studies offers significant advantages in several key research areas:

-

Structural Determination of Proteins: By ensuring protein stability at the high concentrations (millimolar range) required for multidimensional NMR experiments, this compound facilitates the acquisition of high-quality data necessary for accurate 3D structure determination.[1]

-

Fragment-Based Drug Discovery (FBDD): In FBDD, NMR is a primary tool for screening small molecule fragments that bind to a protein target. This compound provides a clear spectral window, ensuring that observed signals originate solely from the protein and potential ligands, thereby improving the accuracy of hit identification and characterization.[1]

-

Studying Protein-Ligand Interactions: The absence of interfering signals from the stabilizing agent allows for the unambiguous observation of chemical shift perturbations in the protein spectrum upon ligand binding. This enables precise mapping of binding sites and the determination of binding affinities.

Data Presentation

The primary quantitative advantage of using this compound is the significant reduction in background signal in ¹H NMR spectra, leading to a higher signal-to-noise ratio for the protein of interest.

| Parameter | Without this compound (in D₂O) | With this compound (in D₂O) | Advantage of using this compound |

| ¹H NMR Background Signal | High (due to non-deuterated sorbitol) | Negligible | Clear observation of protein signals |

| Signal-to-Noise Ratio (Protein) | Lower | Higher | Improved sensitivity and data quality |

| Spectral Overlap | High probability of overlap | Minimal | Unambiguous assignment of protein resonances |

| Protein Stability | Enhanced | Enhanced | Enables long-duration experiments |

Experimental Protocols

Protocol 1: Preparation of Perdeuterated D-Sorbitol (this compound)

Since this compound is not widely commercially available, it can be synthesized from perdeuterated D-glucose.[2]

Materials:

-

Perdeuterated D-Glucose (D-Glucose-d7, C₆D₇H₅O₆)

-

Sodium borohydride (NaBH₄)

-

Deuterated water (D₂O)

-

Dowex 50W-X8 resin (deuterated form)

-

Methanol-d4

Procedure:

-

Dissolution: Dissolve perdeuterated D-Glucose in D₂O in a reaction vessel.

-

Reduction: Slowly add sodium borohydride to the glucose solution while stirring at room temperature. The molar ratio of NaBH₄ to glucose should be approximately 1:1.

-

Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After completion, cautiously quench the reaction by the slow addition of deuterated Dowex 50W-X8 resin until the pH of the solution is neutral. This step is crucial to remove sodium ions and unreacted borohydride.

-

Filtration and Evaporation: Filter the solution to remove the resin. Evaporate the solvent to obtain the crude product.

-

Borate Removal: To remove borate esters formed during the reaction, repeatedly dissolve the crude product in methanol-d4 and evaporate the solvent. This process is typically repeated 3-5 times.

-

Final Product: The resulting white solid is this compound. Confirm the purity and identity using mass spectrometry and NMR spectroscopy.

Protocol 2: Preparation of Protein Sample for NMR Spectroscopy with this compound

Materials:

-

Lyophilized protein of interest

-

This compound

-

Deuterated NMR buffer (e.g., 20 mM Sodium Phosphate-d₁₁, 50 mM NaCl in 99.9% D₂O, pH adjusted with NaOD or DCl)

-

NMR tubes

Procedure:

-

Buffer Preparation: Prepare the desired deuterated NMR buffer. Ensure the pH is accurately adjusted using deuterated acid or base.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in the deuterated NMR buffer. The final concentration of sorbitol for protein stabilization typically ranges from 2% to 20% (w/v), which needs to be optimized for each specific protein.

-

Protein Dissolution: Dissolve the lyophilized protein in the deuterated NMR buffer to a concentration suitable for NMR analysis (typically 0.1 - 1.0 mM).

-